

The Pharmacological Profile of Ro 18-3981: A Technical Guide

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Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

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Abstract

Ro 18-3981 is a dihydropyridine derivative that acts as a potent L-type calcium channel blocker. Its pharmacological activity is characterized by a concentration- and voltage-dependent inhibition of calcium influx in cardiac and smooth muscle cells. This technical guide provides a comprehensive overview of the pharmacological profile of **Ro 18-3981**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Data

The following tables summarize the key in vitro binding affinity and potency data for **Ro 18-3981**.

Table 1: Radioligand Binding Affinity

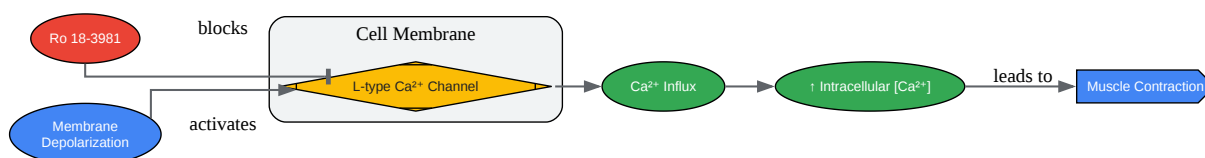
Radioligand	Tissue/Cell Type	Preparation	Kd (nM)	Reference
(+)-[3H]-PN 200-110	Guinea-pig cardiac membranes	Membrane fraction	1.0	[1][2][3]

Table 2: In Vitro Functional Potency

Assay Type	Tissue/Cell Type	Experimental Condition	IC50 (nM)	Reference
Ca2+ Current Inhibition	Isolated guinea-pig cardiac myocytes	Holding potential: -20 mV	2.3	[1][2]
Ca2+ Current Inhibition	Isolated guinea-pig cardiac myocytes	Holding potential: -50 mV	100	[1][2]
Negative Inotropic Effect	Isolated, electrically-stimulated guinea-pig left atria	Standard K+ concentration (5.9 mM)	-	[1][2]
Negative Inotropic Effect	Isolated, electrically-stimulated guinea-pig left atria	High K+ concentration (24 mM)	137-fold reduction from standard K+	[1][2]
Inhibition of Noradrenaline-induced Contraction	Isolated aorta from Spontaneously Hypertensive Rats (SHR)	-	- (54% suppression of maximal response at 10-6 M)	[4]
Inhibition of Noradrenaline-induced Contraction	Isolated aorta from Wistar-Kyoto Rats (WKY)	-	- (14% suppression of maximal response at 10-6 M)	[4]

Mechanism of Action and Signaling Pathway

Ro 18-3981 exerts its effects primarily by blocking L-type calcium channels, which are voltage-gated ion channels critical for the excitation-contraction coupling in cardiac and smooth muscle. The blockade is potential-dependent, with a significantly higher affinity for the channel in its depolarized state. This is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its receptor (the calcium channel) is dependent on the conformational state of the channel. By inhibiting the influx of extracellular calcium, **Ro 18-3981** reduces the intracellular calcium concentration available to bind to calmodulin, leading to a decrease in the activation of myosin light-chain kinase and subsequent muscle relaxation.



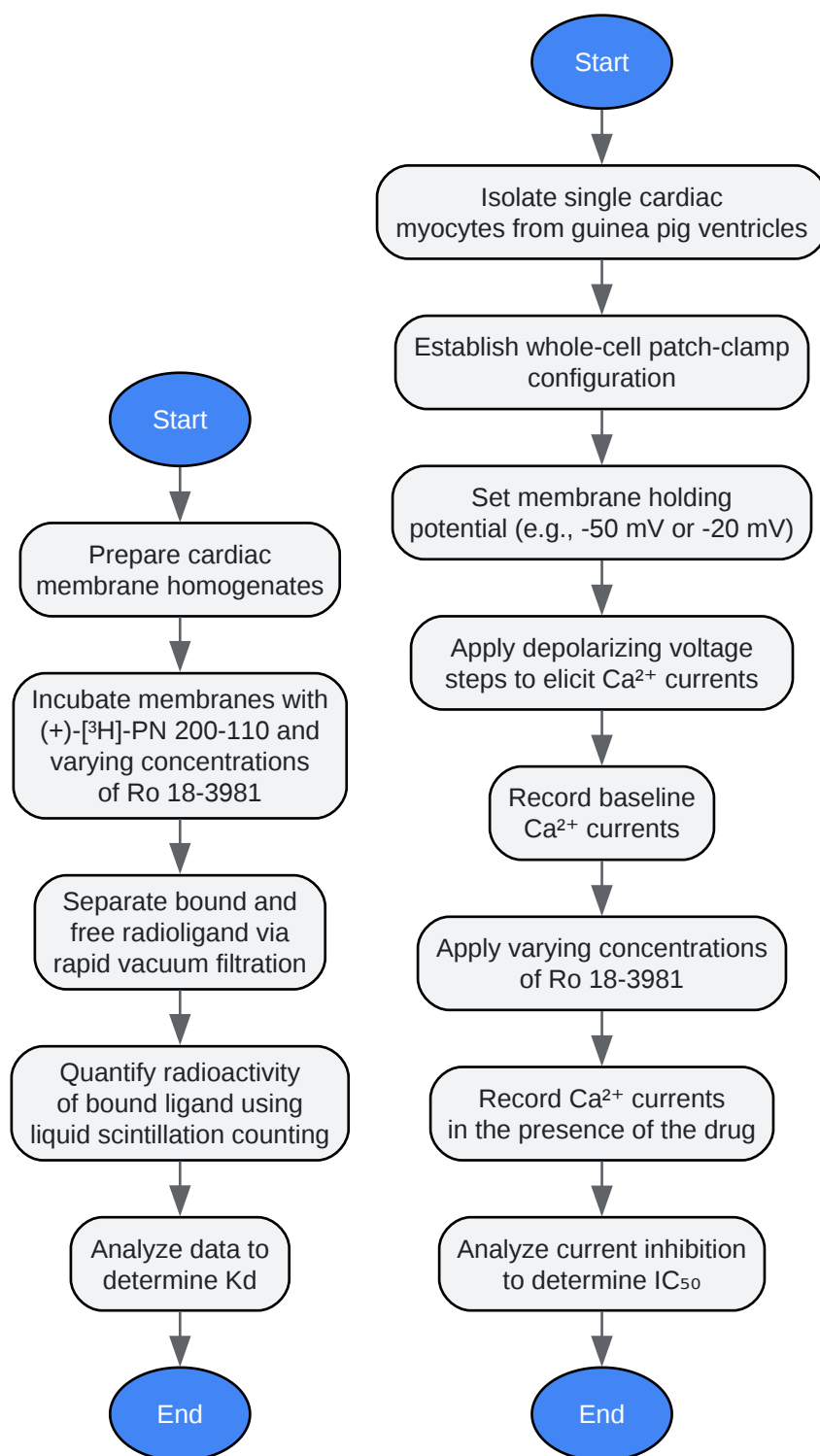
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Caption: Mechanism of action of **Ro 18-3981**.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of **Ro 18-3981** to the dihydropyridine binding site on L-type calcium channels.



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